molecular formula C11H13N3O3 B13005790 8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid

8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B13005790
M. Wt: 235.24 g/mol
InChI Key: DVWVIGMKZCLTEE-UHFFFAOYSA-N
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Description

8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that features both imidazo and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Another approach involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis could be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyridazine rings. This combination imparts distinct physicochemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-6-5-14-10(13-6)9(7(2)17-3)8(4-12-14)11(15)16/h4-5,7H,1-3H3,(H,15,16)

InChI Key

DVWVIGMKZCLTEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)O)C(C)OC

Origin of Product

United States

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